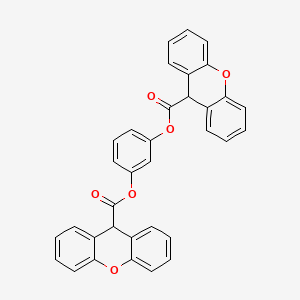
benzene-1,3-diyl bis(9H-xanthene-9-carboxylate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(9H-XANTHENE-9-CARBONYLOXY)PHENYL 9H-XANTHENE-9-CARBOXYLATE is a complex organic compound that belongs to the xanthene family. Xanthene derivatives are known for their diverse biological activities and are widely used in various scientific fields. This compound features a unique structure with two xanthene moieties connected through a phenyl group, making it an interesting subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-XANTHENE-9-CARBONYLOXY)PHENYL 9H-XANTHENE-9-CARBOXYLATE typically involves the esterification of xanthene-9-carboxylic acid with 3-(9H-xanthene-9-carbonyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction conditions include stirring the mixture at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(9H-XANTHENE-9-CARBONYLOXY)PHENYL 9H-XANTHENE-9-CARBOXYLATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products
Scientific Research Applications
3-(9H-XANTHENE-9-CARBONYLOXY)PHENYL 9H-XANTHENE-9-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe and in the synthesis of other complex organic molecules.
Biology: Employed in the study of enzyme activities and as a marker in biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other materials with specific optical properties.
Mechanism of Action
The mechanism of action of 3-(9H-XANTHENE-9-CARBONYLOXY)PHENYL 9H-XANTHENE-9-CARBOXYLATE involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, inhibiting the replication process and leading to cell death. Additionally, it can interact with enzymes, altering their activity and affecting metabolic pathways. These interactions contribute to its biological activities and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Xanthene: The parent compound with a simpler structure.
Xanthone: A related compound with a similar tricyclic structure but different functional groups.
Azaxanthone: Contains nitrogen atoms in the aromatic rings, offering different biological activities.
Uniqueness
3-(9H-XANTHENE-9-CARBONYLOXY)PHENYL 9H-XANTHENE-9-CARBOXYLATE is unique due to its dual xanthene structure connected through a phenyl group. This configuration provides distinct optical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C34H22O6 |
|---|---|
Molecular Weight |
526.5 g/mol |
IUPAC Name |
[3-(9H-xanthene-9-carbonyloxy)phenyl] 9H-xanthene-9-carboxylate |
InChI |
InChI=1S/C34H22O6/c35-33(31-23-12-1-5-16-27(23)39-28-17-6-2-13-24(28)31)37-21-10-9-11-22(20-21)38-34(36)32-25-14-3-7-18-29(25)40-30-19-8-4-15-26(30)32/h1-20,31-32H |
InChI Key |
WMWOLWIUVSYSDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)OC4=CC(=CC=C4)OC(=O)C5C6=CC=CC=C6OC7=CC=CC=C57 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















